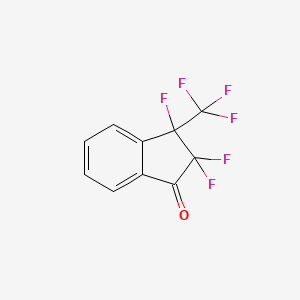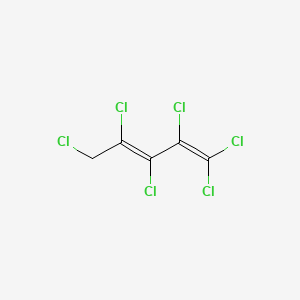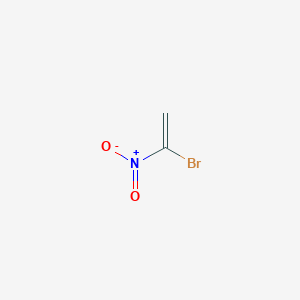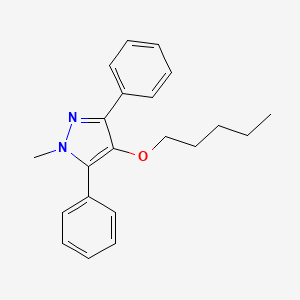![molecular formula C11H14N2 B14605500 Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl- CAS No. 60080-04-8](/img/structure/B14605500.png)
Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl- is a heterocyclic compound that features a fused ring system combining pyrrole and pyrimidine rings
Métodos De Preparación
The synthesis of Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl- typically involves the condensation of 2-amino-3-cyanopyrroles with acetylacetone. The reaction conditions significantly affect the yield and purity of the product. For instance, conducting the reaction at 100-120°C in solvents like dioxane, pyridine, or acetic acid can yield the compound in varying efficiencies (20%, 50%, or 80%, respectively) . Higher yields (up to 94%) can be achieved by heating the aminopyrroles in excess acetylacetone at 140°C . Industrial production methods may involve optimizing these conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Mecanismo De Acción
The mechanism by which Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl- exerts its effects involves interactions with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .
Comparación Con Compuestos Similares
Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl- can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine: Another fused ring system with different substitution patterns and properties.
Pyrrolo[1,2-a]pyrazine: A similar compound with a pyrazine ring instead of a pyrimidine ring, exhibiting different biological activities. The uniqueness of Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl- lies in its specific substitution pattern and the resulting electronic and steric properties, which can influence its reactivity and applications.
Propiedades
Número CAS |
60080-04-8 |
|---|---|
Fórmula molecular |
C11H14N2 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
2,4,6,7-tetramethylpyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C11H14N2/c1-7-5-11-12-8(2)6-9(3)13(11)10(7)4/h5-6H,1-4H3 |
Clave InChI |
RNOONYQPIXMDKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=CC(=C(N12)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3,4,5-Triacetyloxy-6-(2-chloroethylcarbamoylamino)oxan-2-yl]methyl acetate](/img/structure/B14605430.png)



![(Z)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(methyl)phosphane](/img/structure/B14605456.png)
![6-Oxo-6-[(propan-2-yl)sulfanyl]hexanoic acid](/img/structure/B14605457.png)




![Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane](/img/structure/B14605484.png)
![{1-Methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrol-2-yl}acetonitrile](/img/structure/B14605492.png)

